![molecular formula C15H12ClNO3 B250432 Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate, also known as MCCB, is a chemical compound that has gained significant attention in scientific research. It is a member of the benzoate family and is widely used in the field of medicinal chemistry due to its unique properties. MCCB is synthesized through a multi-step process and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has several advantages for use in laboratory experiments. It is a highly pure compound that can be synthesized in large quantities. It is also stable and has a long shelf life, making it suitable for long-term storage. However, there are also some limitations to the use of Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate in laboratory experiments. It can be expensive to synthesize, and it may not be suitable for certain types of experiments due to its specific properties.
Orientations Futures
There are several potential future directions for the study of Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate. One direction is the development of new therapeutic applications for Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate. It has already shown promise as a potential treatment for cancer and chronic pain, but further research is needed to fully understand its potential applications. Another direction is the investigation of the mechanism of action of Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate. Although some progress has been made in understanding how Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate works, there is still much that is not known. Finally, there is potential for the development of new synthetic methods for Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate that could improve its purity, yield, and cost-effectiveness.
Méthodes De Synthèse
The synthesis of Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate involves several steps, including the reaction of 2-chloroaniline with methyl 4-chloro-3-nitrobenzoate, followed by reduction of the nitro group to an amino group using palladium on carbon. The final step involves the reaction of the resulting amine with methyl chloroformate to produce Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate. The synthesis process is complex, but it yields a high purity product that is suitable for scientific research.
Applications De Recherche Scientifique
Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has been widely studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate has been used to treat various types of cancer, including breast, lung, and prostate cancer. It has also been studied as a potential treatment for chronic pain and inflammation.
Propriétés
Formule moléculaire |
C15H12ClNO3 |
|---|---|
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
methyl 4-[(2-chlorophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-8-6-10(7-9-11)14(18)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H,17,18) |
Clé InChI |
PWWQCAKZVQBUAU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



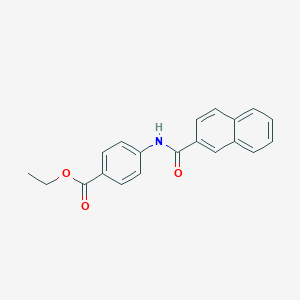
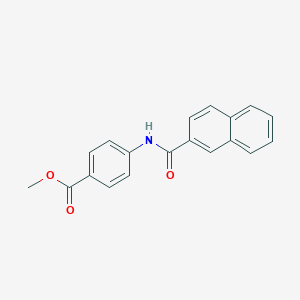
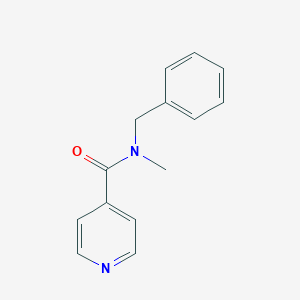
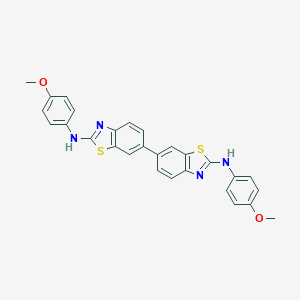
![4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B250358.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B250360.png)
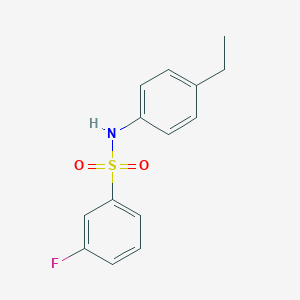
![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B250367.png)
![Methyl 2-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B250368.png)
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)
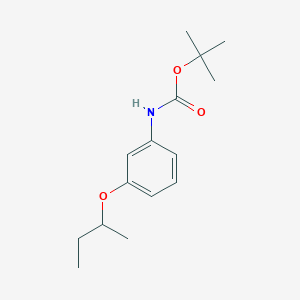
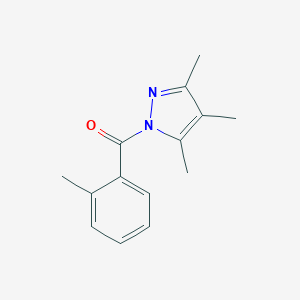
![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)